Pdhk-IN-5
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Overview
Description
Preparation Methods
The synthesis of Pdhk-IN-5 involves several steps. The compound’s molecular structure includes a pyrazole ring, a phenyl ring, and a substituted amide group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods would likely involve optimization of these synthetic routes to scale up the production while maintaining the compound’s efficacy and purity.
Chemical Reactions Analysis
Pdhk-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its inhibitory activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pdhk-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Pdhk-IN-5 exerts its effects by inhibiting the activity of pyruvate dehydrogenase kinases. These kinases regulate the catalytic activity of the pyruvate dehydrogenase complex, which is crucial for the oxidative decarboxylation of pyruvate to form acetyl coenzyme A . By inhibiting PDHK, this compound prevents the phosphorylation and inactivation of pyruvate dehydrogenase, thereby enhancing the activity of the pyruvate dehydrogenase complex and promoting the conversion of pyruvate to acetyl coenzyme A . This mechanism is particularly relevant in cancer cells, where altered metabolism is a hallmark of the disease .
Comparison with Similar Compounds
Pdhk-IN-5 is unique in its high potency and selectivity for PDHK2 and PDHK4. Similar compounds include:
Dichloroacetate (DCA): A well-known PDHK inhibitor used in clinical research for cancer and metabolic diseases.
AZD7545: Another PDHK inhibitor with potential therapeutic applications.
JX401: A compound with inhibitory activity against PDHK, used in research to study metabolic regulation.
Compared to these compounds, this compound has shown higher potency and selectivity, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C30H31N5O2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-benzyl-3-[5-(8-cyclopropyl-2-methyl-9H-pyrido[2,3-b]indol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C30H31N5O2/c1-17(2)23(15-26(36)31-16-19-8-5-4-6-9-19)29-34-35-30(37-29)24-14-25-22-11-7-10-21(20-12-13-20)27(22)33-28(25)32-18(24)3/h4-11,14,17,20,23H,12-13,15-16H2,1-3H3,(H,31,36)(H,32,33) |
InChI Key |
FIEODOYVCMKNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C3=C(C(=CC=C3)C4CC4)NC2=N1)C5=NN=C(O5)C(CC(=O)NCC6=CC=CC=C6)C(C)C |
Origin of Product |
United States |
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